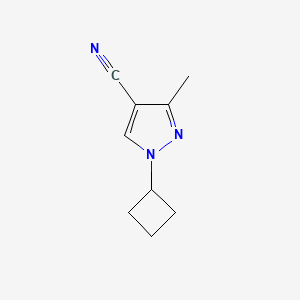

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-cyclobutyl-3-methylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-7-8(5-10)6-12(11-7)9-3-2-4-9/h6,9H,2-4H2,1H3 |

InChI Key |

WKSNRJMIEFWFBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C#N)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reaction Approach

A prominent method involves a one-pot multicomponent reaction combining cyclobutyl hydrazine, methyl-substituted electrophiles, and cyano-containing substrates. This approach allows simultaneous formation of the pyrazole ring and installation of the functional groups.

-

- Cyclobutyl hydrazine or its derivatives

- Methyl-substituted β-dicarbonyl compounds or equivalents

- Cyanide source (e.g., malononitrile or ethoxymethylene malononitrile)

-

- Solvent: Ethanol or trifluoroethanol

- Temperature: Reflux under nitrogen atmosphere

- Time: 4 hours typical for completion

-

- Initial condensation between hydrazine and the electrophilic component forms hydrazone intermediates.

- Cyclization occurs via nucleophilic attack facilitated by the cyano group.

- The methyl group is introduced via the electrophilic partner or as part of the hydrazine derivative.

This method yields the target compound with good selectivity and moderate to high yields (generally 60-85%), as demonstrated in related pyrazole syntheses.

Stepwise Synthesis via Hydrazine and Malononitrile Derivatives

An alternative approach involves a two-step process:

Formation of 1-Cyclobutyl-3-methylpyrazole Intermediate:

- Reaction of cyclobutyl hydrazine with methyl-substituted α,β-unsaturated carbonyl compounds.

- Controlled cyclization under reflux conditions.

Introduction of the Carbonitrile Group:

- Subsequent functionalization at the C-4 position using cyanide sources such as malononitrile or via nucleophilic substitution reactions.

- Purification by column chromatography.

This method allows greater control over each functional group installation but may require longer reaction times and additional purification steps.

Regioselective Synthesis Using Trichloromethyl Enones

Recent advances highlight the use of trichloromethyl enones as starting materials to achieve regioselective synthesis of 1-substituted pyrazoles with carboxyalkyl or cyano substituents.

-

- Use of aryl or alkyl hydrazine hydrochlorides to direct regioselectivity.

- One-pot three-component reactions.

- Moderate to excellent yields (37–97%).

-

- Though this method is reported mainly for aryl-substituted pyrazoles, it provides a conceptual framework for synthesizing cyclobutyl-substituted analogs by replacing arylhydrazine with cyclobutyl hydrazine.

- The trichloromethyl group can be transformed into cyano or carboxyalkyl groups, facilitating functional group introduction at C-4.

This approach offers a promising route for regioselective and efficient synthesis of this compound analogs.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot multicomponent reaction | Simultaneous ring formation and substitution | 60-85 | Efficient, environmentally friendly | Requires precise control of conditions |

| Stepwise synthesis | Separate steps for ring formation and cyanation | 50-70 | Greater control over substitutions | Longer reaction time, more purification |

| Trichloromethyl enone strategy | Regioselective, three-component reaction | 37-97 | High regioselectivity, versatile | Mainly demonstrated for aryl derivatives; adaptation needed |

Research Discoveries and Mechanistic Insights

- The cyano group at C-4 enhances the compound's ability to interact with biological targets by increasing membrane permeability and binding affinity to enzymes or receptors.

- The cyclobutyl substituent at N-1 influences the steric and electronic environment of the pyrazole ring, affecting reactivity and biological activity.

- NMR studies (1H, 13C, COSY, HSQC, HMBC) are essential for confirming the structure and regioselectivity of the synthesized compounds.

- Single-crystal X-ray diffraction (SCXR) analyses provide unambiguous structural confirmation, particularly in regioselective syntheses using trichloromethyl enones.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

The following table summarizes key structural, physical, and functional differences between 1-cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile and related compounds:

Key Comparative Insights :

Substituent Effects on Reactivity: Azido groups (e.g., in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) enable click chemistry applications, forming triazole linkages under copper-catalyzed conditions . Amino groups (e.g., 5-amino-3-methyl-1H-pyrazole-4-carbonitrile) serve as nucleophilic sites for acylation or alkylation, yielding derivatives like chloroacetyl or bromopropanoyl analogs . Bulkier substituents (e.g., cyclohexylamino in ) reduce solubility but enhance target binding specificity in drug design .

Physical Properties :

- Melting Points : Triazole-substituted derivatives (e.g., 3-(4-butyltriazol-1-yl)-1H-pyrazole-4-carbonitrile) exhibit higher melting points (>220°C) due to increased hydrogen bonding and rigidity .

- Solubility : Cyclobutyl and methyl groups (in the target compound) likely improve lipid solubility compared to polar substituents like azides or amines, enhancing membrane permeability .

Applications: Pharmaceuticals: Amino- and acylated derivatives (–10) are intermediates in synthesizing kinase inhibitors or antimicrobial agents. Materials Science: Azido derivatives are utilized in polymer crosslinking and bioconjugation .

Research Findings and Trends

- Synthetic Methodologies : Ionic liquids (e.g., [bmim][BF₄]) are effective solvents for synthesizing pyrazole carbonitriles, offering high yields (up to 93%) and recyclability .

Biological Activity

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Structure and Composition

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified in sources] |

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating potential as antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, certain derivatives have been reported to exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. Results indicated that the compound possesses significant anticancer activity, with IC50 values suggesting effective inhibition of cell proliferation .

The biological activities of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It could modulate receptor activity, impacting various signaling pathways related to cell growth and immune response.

Study 1: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were screened for antimicrobial activity against multiple strains. This compound demonstrated potent activity against Bacillus subtilis and Candida albicans, with MIC values lower than those of standard antibiotics .

Study 2: Anti-inflammatory Activity Assessment

A series of in vivo experiments tested the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results showed a significant reduction in edema compared to control groups, indicating strong anti-inflammatory potential .

Study 3: Cytotoxicity Evaluation

In vitro assays on A549 and HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.